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Celesticetin: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals

Abstract
Celesticetin is a lincosamide antibiotic produced by various Streptomyces species, most

notably Streptomyces caelestis. As a member of the lincosamide class, it shares a similar

mechanism of action with lincomycin and clindamycin, inhibiting bacterial protein synthesis by

targeting the 50S ribosomal subunit. This technical guide provides an in-depth overview of the

chemical structure, physicochemical properties, and biological activities of celesticetin. It

details the methodologies for its isolation, purification, and structural elucidation, and presents

available quantitative data on its bioactivity. Furthermore, this guide elucidates its mechanism

of action through signaling pathway diagrams and outlines experimental workflows.

Chemical Structure and Physicochemical Properties
Celesticetin is a complex natural product composed of a hygric acid moiety linked to an

amino-octose sugar, which is further attached to a salicyclic acid derivative.

Table 1: Physicochemical Properties of Celesticetin
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Property Value Source

Chemical Formula C₂₄H₃₆N₂O₉S PubChem

Molecular Weight 528.62 g/mol PubChem

IUPAC Name

2-​[[(2R,3R,4S,5R,6R)-​3,4,5-​

trihydroxy-​6-​[(1R,2R)-​2-​

methoxy-​1-​[[(2S)-​1-​

methylpyrrolidine-​2-​carbonyl]​

amino]​propyl]​oxan-​2-​yl]​

sulfanyl]​ethyl 2-​

hydroxybenzoate

PubChem

CAS Number 2520-21-0 PubChem

Appearance White crystalline solid -

Solubility
Soluble in water, methanol,

and ethanol
-

Biological Activity and Quantitative Data
Celesticetin exhibits antibacterial activity, primarily against Gram-positive bacteria. Its efficacy

can be quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of

the antibiotic that prevents visible growth of a bacterium.

Table 2: Minimum Inhibitory Concentration (MIC) of Celesticetin against various bacterial

strains

Bacterial Strain MIC (nM) Source

Kocuria rhizophila 1600 [1]

Staphylococcus aureus Data not available -

Streptococcus pyogenes Data not available -

Escherichia coli Data not available -

Pseudomonas aeruginosa Data not available -
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Further research is required to establish a comprehensive MIC profile of celesticetin against a

wider range of bacterial pathogens.

Table 3: Half-maximal Inhibitory Concentration (IC50) of Celesticetin against Cancer Cell Lines

Cell Line IC50 (µM) Source

Data not available Data not available -

Currently, there is limited publicly available data on the cytotoxic effects of celesticetin against

cancer cell lines.

Mechanism of Action
Celesticetin, like other lincosamide antibiotics, inhibits bacterial protein synthesis by binding to

the 50S ribosomal subunit. This binding interferes with the peptidyl transferase reaction,

preventing the formation of peptide bonds and thus halting protein elongation.
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Mechanism of Action of Celesticetin
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Figure 1: Simplified signaling pathway of Celesticetin's inhibitory action on bacterial protein
synthesis.

Chemical footprinting studies have identified the binding site of celesticetin on the 23S rRNA

within the 50S subunit. It alters the reactivity of specific nucleotide residues, namely A-2058, A-

2059, A-2062, A-2451, and G-2505, which are located in the central loop of domain V.[2] This

region is crucial for the peptidyltransferase activity of the ribosome.[2] By binding to this site,
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celesticetin sterically hinders the proper positioning of aminoacyl-tRNAs, thereby inhibiting

peptide bond formation.

Experimental Protocols
Isolation and Purification of Celesticetin from
Streptomyces caelestis
The following is a general protocol for the isolation and purification of celesticetin from a

fermentation broth of Streptomyces caelestis.
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Workflow for Celesticetin Isolation and Purification
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Figure 2: General experimental workflow for the isolation and purification of celesticetin.
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Methodology:

Fermentation:Streptomyces caelestis is cultured in a suitable fermentation medium under

optimal conditions (temperature, pH, aeration) to maximize the production of celesticetin.

Harvesting: The fermentation broth is harvested, and the mycelium is separated from the

supernatant by centrifugation or filtration.

Extraction: The supernatant, containing the dissolved celesticetin, is extracted with an

organic solvent such as ethyl acetate. The organic phase is then separated.

Concentration: The organic solvent is removed under reduced pressure using a rotary

evaporator to yield a crude extract.

Chromatographic Purification: The crude extract is subjected to a series of chromatographic

techniques for purification. This typically involves:

Column Chromatography: The extract is first fractionated on a silica gel column using a

gradient of solvents (e.g., chloroform-methanol) to separate compounds based on their

polarity.

High-Performance Liquid Chromatography (HPLC): Fractions containing celesticetin are

further purified by reversed-phase HPLC to obtain the pure compound.

Purity Assessment: The purity of the isolated celesticetin is assessed using analytical

techniques such as HPLC and Thin-Layer Chromatography (TLC).

Structure Elucidation of Celesticetin
The chemical structure of the purified celesticetin is confirmed using a combination of

spectroscopic techniques.

Methodology:

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine

the exact molecular weight and elemental composition of the molecule, allowing for the

deduction of its molecular formula.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: A series of NMR experiments are

conducted to elucidate the detailed structure:

¹H NMR: Provides information about the number and types of protons and their chemical

environment.

¹³C NMR: Provides information about the carbon skeleton of the molecule.

2D NMR (COSY, HSQC, HMBC): These experiments are used to establish the

connectivity between protons and carbons, allowing for the complete assignment of the

chemical structure.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present

in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and amide (-CONH-) groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about

the chromophores present in the molecule, such as the salicylic acid moiety.

Determination of Minimum Inhibitory Concentration
(MIC)
The MIC of celesticetin against various bacterial strains is determined using the broth

microdilution method.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b1251394?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1251394?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Workflow for MIC Determination
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Figure 3: General experimental workflow for determining the Minimum Inhibitory Concentration
(MIC).

Methodology:

Preparation of Celesticetin Solutions: A stock solution of celesticetin is prepared and then

serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-
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Hinton Broth).

Preparation of Bacterial Inoculum: The test bacterium is grown to a specific turbidity,

corresponding to a known cell density (e.g., 0.5 McFarland standard). This suspension is

then diluted to the final inoculum concentration.

Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial

suspension. Control wells (no antibiotic and no bacteria) are also included.

Incubation: The plate is incubated at 37°C for 18-24 hours.

MIC Determination: After incubation, the wells are visually inspected for turbidity. The MIC is

recorded as the lowest concentration of celesticetin that completely inhibits visible bacterial

growth.

Biosynthesis
The biosynthesis of celesticetin in Streptomyces caelestis involves a complex pathway that

assembles the three main components: the amino acid (hygric acid), the amino-octose sugar,

and the salicylic acid moiety. The biosynthetic gene cluster for celesticetin has been identified

and characterized, revealing a set of enzymes responsible for the various steps in its formation.

A key step in the biosynthesis is the attachment of salicylic acid to the desalicetin intermediate,

a reaction catalyzed by the Ccb2 acyl-CoA ligase and the Ccb1 acyltransferase.[3]

Conclusion
Celesticetin remains a molecule of interest for researchers in the fields of natural product

chemistry and antibiotic development. Its unique structure and mechanism of action provide a

foundation for the development of new antibacterial agents. This technical guide has

summarized the current knowledge on celesticetin, providing a resource for scientists and

professionals. Further research is warranted to fully elucidate its antibacterial spectrum and

potential therapeutic applications. The detailed experimental protocols provided herein offer a

framework for the consistent and reproducible study of this promising natural product.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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